2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid
Description
2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid group at position 3 and a sulfanyl-linked pyrrolidinylpropanone moiety at position 2.
Properties
IUPAC Name |
2-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9(12(16)15-7-2-3-8-15)19-11-10(13(17)18)5-4-6-14-11/h4-6,9H,2-3,7-8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHDRWXPIQFSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)SC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid (CAS No. 1152517-45-7) is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H16N2O3S, with a molecular weight of 280.34 g/mol. The structural representation includes a pyridine ring, a carboxylic acid functional group, and a pyrrolidine moiety attached through a sulfur link.
Anticancer Activity
Recent studies have explored the anticancer properties of related compounds, indicating that derivatives of pyrrolidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structural motifs demonstrated potent activity against A549 lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In a study assessing the anticancer activity of several pyrrolidine derivatives, it was found that compounds with free amino groups exhibited enhanced potency compared to those with acetylamino substitutions. The compound's structure-dependence was highlighted, where specific modifications led to varying levels of cytotoxicity against both cancerous and non-cancerous cells.
| Compound | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| 15 | 66 | A549 | More potent than control (Cisplatin) |
| 20 | 40 | A549 | High selectivity for cancer cells |
| 21 | 30 | A549 | Notable low cytotoxicity on non-cancer cells |
Antimicrobial Activity
The antimicrobial potential of the compound has also been investigated, particularly against multidrug-resistant strains of bacteria. Compounds similar to 2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Overview
Research indicates that derivatives with specific functional groups can enhance antimicrobial activity. The following table summarizes findings from recent studies:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Compound 21 |
| Escherichia coli | 32 µg/mL | Compound 15 |
| Pseudomonas aeruginosa | 64 µg/mL | Compound 20 |
The biological activity of these compounds is often attributed to their ability to interact with cellular targets involved in proliferation and survival pathways in cancer cells, as well as their capacity to disrupt bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantyl Pyridyl Derivatives (Compounds 22–25)
highlights adamantane-containing analogs such as 6-{[2-(Adamantan-1-yl)-2-oxoethyl]sulfanyl}pyridine-3-carboxylic acid (Compound 22). Key differences include:
- Substituent Bulkiness : The adamantyl group in Compound 22 introduces significant hydrophobicity and rigidity, which may enhance metabolic stability and target binding affinity compared to the pyrrolidine substituent in the target compound.
- Synthetic Routes : Adamantyl derivatives are synthesized via Method B (specific conditions unmentioned), whereas the target compound’s synthesis likely involves pyrrolidine coupling to a pyridine-sulfanyl intermediate .
Table 1: Structural and Functional Comparison
Hydrazinyl-Linked Isophthalamides (Compounds 5–6)
describes bis(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide derivatives with indole-based hydrazine linkages. These differ in:
- Backbone Structure : Isophthalamide vs. pyridine-carboxylic acid, altering electronic properties and hydrogen-bonding capacity.
- Synthetic Conditions: Reflux with DMF and isatin/chloroisatin vs.
Pyrrolidinone Derivatives ()
1-Methyl-5-oxopyrrolidine-3-carboxylic acid shares a pyrrolidine-related scaffold but lacks the pyridine-sulfanyl linkage. The lactam (pyrrolidinone) group in this compound increases polarity and may influence pharmacokinetic profiles compared to the tertiary amine in the target compound .
Research Findings and Limitations
- Biological Activity: Adamantyl derivatives (e.g., Compound 22) demonstrate notable enzyme inhibitory effects, attributed to adamantane’s role in enhancing lipophilicity and target engagement . The target compound’s pyrrolidine group may offer improved solubility but reduced target affinity.
- Synthesis Challenges : The discontinued commercial status of the target compound () suggests synthetic complexity or instability, possibly due to the sulfanyl-pyrrolidine linkage’s susceptibility to oxidation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
